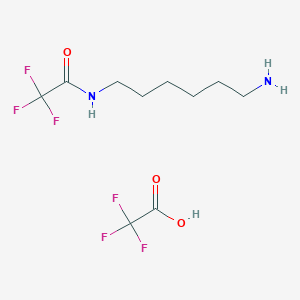
N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid is a compound known for its unique chemical properties and applications in various scientific fields. This compound is often used as a cross-linking reagent due to its ability to react with amine-reactive and thiol groups .
Mechanism of Action
Target of Action
N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid primarily targets proteins, peptides, or other molecules containing free thiol groups . It is a cross-linking reagent that can react with an amine-reactive group and a thiol group .
Mode of Action
The compound this compound interacts with its targets by forming covalent bonds. It reacts with an amine-reactive group and a thiol group, thereby creating a cross-link .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving proteins with free thiol groups. The compound’s ability to cross-link these proteins can lead to changes in protein structure and function .
Pharmacokinetics
It is known that the compound is soluble in dmso, dmf, or water , which may influence its absorption, distribution, metabolism, and excretion.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific proteins it targets. By cross-linking proteins, the compound can alter protein conformation and potentially affect protein function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is recommended to be stored at -20°C and protected from light, especially when in solution . These conditions can help maintain the compound’s stability and ensure its effective action.
Preparation Methods
The synthesis of N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid involves several steps. One common method includes the reaction of 6-aminohexylamine with 2,2,2-trifluoroacetic anhydride under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and is carried out at low temperatures to ensure the stability of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles, resulting in the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a cross-linking reagent in the synthesis of polymers and other complex molecules.
Biology: The compound is employed in the labeling of proteins and peptides, facilitating the study of biological processes.
Industry: The compound is used in the production of various industrial chemicals and materials
Comparison with Similar Compounds
N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid can be compared with other similar compounds such as N-(6-aminohexyl)maleimide, trifluoroacetic acid salt. While both compounds are used as cross-linking reagents, this compound is unique due to its trifluoroacetamide group, which imparts distinct chemical properties and reactivity .
Similar compounds include:
- N-(6-aminohexyl)maleimide, trifluoroacetic acid salt
- N-(6-aminohexyl)succinimide, trifluoroacetic acid salt
These compounds share some functional similarities but differ in their specific chemical structures and applications.
Properties
IUPAC Name |
N-(6-aminohexyl)-2,2,2-trifluoroacetamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3N2O.C2HF3O2/c9-8(10,11)7(14)13-6-4-2-1-3-5-12;3-2(4,5)1(6)7/h1-6,12H2,(H,13,14);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCHCTCQQZPAKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCNC(=O)C(F)(F)F)CCN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzoic acid, 4-(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxymethyl)-](/img/structure/B2695255.png)
![1-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B2695256.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2695257.png)
![methyl 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2695258.png)
![N-(4-bromo-3-methylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2695259.png)
![N-[(1-cyclopropanecarbonylpiperidin-4-yl)methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2695260.png)





![Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2695273.png)
![2-[(2,4,6-Trichloropyridin-3-yl)sulfonylamino]propanamide](/img/structure/B2695277.png)
![2-({6-methyl-4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2695278.png)
